molecular formula C17H17N3O4S3 B276292 Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate

Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate

Cat. No. B276292
M. Wt: 423.5 g/mol
InChI Key: AIGGBSIIPJGQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate involves the inhibition of the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that are involved in the inflammatory response. It also inhibits the activity of bacterial enzymes that are involved in the synthesis of cell walls, leading to the disruption of bacterial growth and replication.
Biochemical and Physiological Effects:
Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, leading to a reduction in the inflammatory response. It has also been shown to reduce the levels of reactive oxygen species, leading to a reduction in oxidative stress. In addition, it has been found to exhibit significant analgesic effects, reducing pain and discomfort in various conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate is its potential applications in various areas of scientific research, including the development of new drugs for the treatment of inflammatory conditions and the development of new antibiotics. However, one of the major limitations of this compound is its potential toxicity, which requires careful consideration in the design of experiments involving this compound.

Future Directions

There are several future directions for the research on Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate. One of the major areas of future research is the development of new drugs based on this compound for the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease. Another area of future research is the development of new antibiotics based on this compound for the treatment of bacterial infections. Finally, there is a need for further research on the potential toxicity of this compound and its effects on human health.

Synthesis Methods

The synthesis of Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate involves a multi-step process that includes the reaction of thioacetic acid with 2-amino-5-methylthiazole, followed by the reaction of the resulting product with ethyl bromoacetate. The final product is obtained by the reaction of the intermediate compound with 5-(2-thienyl)-1,3,4-oxadiazole-2-thiol.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory conditions. It has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

Molecular Formula

C17H17N3O4S3

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C17H17N3O4S3/c1-4-23-16(22)13-9(2)10(3)27-15(13)18-12(21)8-26-17-20-19-14(24-17)11-6-5-7-25-11/h5-7H,4,8H2,1-3H3,(H,18,21)

InChI Key

AIGGBSIIPJGQMR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(O2)C3=CC=CS3

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(O2)C3=CC=CS3

Origin of Product

United States

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